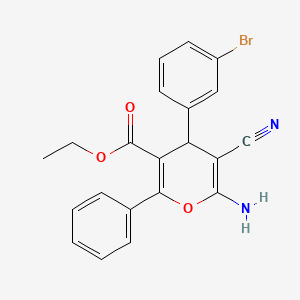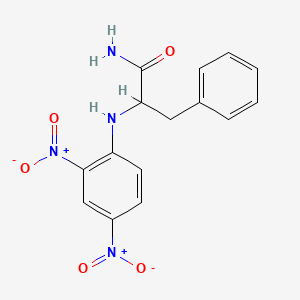![molecular formula C26H16N4O5 B11543551 5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione CAS No. 339253-04-2](/img/structure/B11543551.png)
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a combination of nitrophenoxy, phenyldiazenyl, and isoindole-dione groups
准备方法
合成路线和反应条件
5-(3-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮的合成通常涉及多个步骤,包括异吲哚二酮核的形成、苯偶氮基团的引入以及硝基苯氧基部分的连接。常见的合成路线可能包括:
异吲哚二酮核的形成: 可以通过涉及邻苯二甲酸酐和胺的环化反应来实现。
苯偶氮基团的引入: 此步骤通常涉及重氮化反应,其中苯胺衍生物被转化为重氮盐,然后与苯基化合物偶联。
硝基苯氧基部分的连接: 可以通过亲核芳香取代反应来完成,其中硝基苯酚与卤代异吲哚二酮衍生物反应。
工业生产方法
该化合物的工业生产方法可能会涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力)以及重结晶和色谱等纯化技术。
化学反应分析
反应类型
5-(3-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮可以进行各种化学反应,包括:
氧化: 硝基苯氧基可以被氧化形成硝基衍生物。
还原: 硝基可以在合适的条件下被还原为氨基。
取代: 该化合物可以参与亲电和亲核取代反应,特别是在芳香环上。
常见试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 氢气 (H₂) 与钯催化剂 (Pd/C) 或硼氢化钠 (NaBH₄) 是常见的试剂。
取代: 卤化剂(例如溴、氯)和亲核试剂(例如胺、醇)在酸性或碱性条件下。
主要产品
氧化: 形成硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成各种取代的异吲哚二酮衍生物。
科学研究应用
5-(3-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮在科学研究中有多种应用:
化学: 用作有机合成中的构建块,以及各种化学反应中的试剂。
生物学: 潜在用于研究酶相互作用,以及作为生物化学测定的探针。
医学: 研究其潜在的药理特性,包括抗炎和抗癌活性。
工业: 由于其发色团特性,用于开发染料、颜料和先进材料。
作用机制
5-(3-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮的作用机制涉及它与酶和受体等分子靶标的相互作用。该化合物的效应是通过涉及以下途径的途径介导的:
与酶结合: 抑制或激活特定酶,改变代谢途径。
受体相互作用: 调节受体活性,影响细胞信号通路。
相似化合物的比较
类似化合物
- 5-(3-硝基苯氧基)-2-苯基-1H-异吲哚-1,3(2H)-二酮
- 5-(4-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮
- 5-(3-硝基苯氧基)-2-{4-[(E)-甲基苯基]苯基}-1H-异吲哚-1,3(2H)-二酮
独特性
5-(3-硝基苯氧基)-2-{4-[(E)-苯偶氮基]苯基}-1H-异吲哚-1,3(2H)-二酮的独特性在于其官能团的特定排列,这赋予了它独特的化学反应性和生物活性。其在异吲哚二酮骨架中结合硝基苯氧基和苯偶氮基使其成为多种应用的通用化合物。
属性
CAS 编号 |
339253-04-2 |
|---|---|
分子式 |
C26H16N4O5 |
分子量 |
464.4 g/mol |
IUPAC 名称 |
5-(3-nitrophenoxy)-2-(4-phenyldiazenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H16N4O5/c31-25-23-14-13-22(35-21-8-4-7-20(15-21)30(33)34)16-24(23)26(32)29(25)19-11-9-18(10-12-19)28-27-17-5-2-1-3-6-17/h1-16H |
InChI 键 |
QWRZOBQASVHVKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
![Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)

![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol](/img/structure/B11543483.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543487.png)
![(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11543500.png)

![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate](/img/structure/B11543502.png)
![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11543520.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11543527.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543538.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11543539.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11543547.png)
